molecular formula C15H26O2Si B8177243 2-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]-2-propanol

2-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]-2-propanol

Cat. No.: B8177243
M. Wt: 266.45 g/mol
InChI Key: ZDPRPNDNPZPHJI-UHFFFAOYSA-N
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Description

2-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]-2-propanol is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenyl ring. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]-2-propanol typically involves the protection of the hydroxyl group on a phenol derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: TBAF, imidazole, pyridine

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various protected or functionalized derivatives

Mechanism of Action

The mechanism of action of 2-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]-2-propanol primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance and stability, preventing unwanted reactions at the hydroxyl site. The protection is achieved through the formation of a silicon-oxygen bond, which can be selectively cleaved under specific conditions (e.g., using TBAF) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]-2-propanol offers unique advantages in terms of stability and reactivity. The presence of the TBDMS group ensures that the compound remains stable under a variety of reaction conditions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2Si/c1-14(2,3)18(6,7)17-13-10-8-12(9-11-13)15(4,5)16/h8-11,16H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPRPNDNPZPHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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